molecular formula C24H26N2O5 B2564304 3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 872609-38-6

3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2564304
CAS No.: 872609-38-6
M. Wt: 422.481
InChI Key: QXHGWQFHTWOCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888447-51-6) is a synthetic small molecule with the molecular formula C25H28N2O5 and a molecular weight of 436.50 g/mol . This benzofuran-2-carboxamide derivative is provided as a high-purity compound for research purposes. This compound is of significant research interest due to its structural similarity to a class of amyloid-beta (Aβ42) aggregation modulators . Structurally related N-phenylbenzofuran-2-carboxamide derivatives have been designed and evaluated as novel pharmacological tools in Alzheimer's disease research, demonstrating the ability to either inhibit or accelerate Aβ42 fibrillogenesis in a structure-dependent manner . The planar benzofuran core and amide linkage are key features that allow such compounds to interact with the cross-β-sheet structures of protein aggregates . This makes 3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide a valuable chemical entity for investigating the mechanisms of protein misfolding and aggregation in neurodegenerative diseases. Furthermore, compounds featuring the benzofuran carboxamide scaffold have been investigated in other therapeutic areas. For instance, similar structures have been identified as potent inhibitors of the IMPDH enzyme (inosine-5'-monophosphate dehydrogenase), a target for immunosuppressive, antiviral, and antineoplastic agents . This suggests potential broader research applications for this compound in immunology and oncology. Handling Note: This product is intended for research use only and is not designed for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-[(2-cyclopentylacetyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-19-12-11-16(14-20(19)30-2)25-24(28)23-22(17-9-5-6-10-18(17)31-23)26-21(27)13-15-7-3-4-8-15/h5-6,9-12,14-15H,3-4,7-8,13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHGWQFHTWOCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant mechanisms. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a benzofuran core substituted with various functional groups, which contribute to its biological properties. The structural formula can be represented as follows:

  • Molecular Formula: C_{18}H_{22}N_{2}O_{4}
  • Molecular Weight: 342.38 g/mol

Neuroprotective Effects

Research indicates that derivatives of benzofuran compounds exhibit neuroprotective properties. A study on similar compounds demonstrated their ability to protect against NMDA-induced excitotoxicity in neuronal cells. These compounds showed significant protective effects at concentrations of 100 μM, suggesting that structural modifications, such as the presence of methoxy groups, enhance neuroprotection .

Table 1: Comparison of Neuroprotective Activities

CompoundConcentration (μM)Neuroprotective Effect
1f100Significant
1j100Moderate
Memantine30Comparable

Antioxidant Activity

Antioxidant assays have shown that benzofuran derivatives can scavenge reactive oxygen species (ROS) effectively. The compound's structural features, particularly the methoxy substitutions, are believed to play a crucial role in enhancing its antioxidant capabilities. In vitro studies have indicated that these compounds can inhibit lipid peroxidation in neuronal homogenates, further supporting their potential as therapeutic agents against oxidative stress-related conditions .

The mechanisms underlying the biological activity of this compound likely involve:

  • NMDA Receptor Modulation: Similar compounds have been shown to act as NMDA antagonists, which may explain their neuroprotective effects against excitotoxicity.
  • ROS Scavenging: The presence of methoxy groups enhances the electron-donating ability of the compound, thereby improving its capacity to neutralize free radicals.

Case Studies

A notable study synthesized a series of benzofuran derivatives and evaluated their neuroprotective and antioxidant activities using primary cultured rat cortical neurons. Among these, specific modifications led to enhanced efficacy in protecting against excitotoxic damage and oxidative stress .

Case Study Summary:

  • Objective: Evaluate neuroprotective and antioxidant activities.
  • Methodology: Primary neuronal cultures exposed to NMDA and oxidative stress.
  • Results: Compounds with specific substitutions exhibited significant protective effects.

Comparison with Similar Compounds

Key Structural Insights :

  • The chloro substituent is smaller and electron-withdrawing, which may alter electronic distribution and reactivity, possibly affecting target binding or metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The chloro analog likely has better aqueous solubility due to reduced hydrophobicity, whereas the cyclopentyl variant may require formulation adjustments for bioavailability.
  • Metabolic Stability : Bulkier substituents like cyclopentyl may slow oxidative metabolism (e.g., cytochrome P450 interactions), extending half-life compared to smaller halogenated analogs.

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